Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide

描述

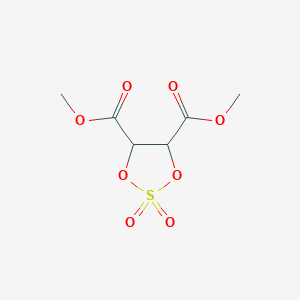

Dimethyl L-tartrate cyclic sulfate is an organic compound with the molecular formula C6H8O8S. It is a cyclic sulfate ester derived from L-tartaric acid. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl L-tartrate cyclic sulfate can be synthesized through the reaction of dimethyl L-tartrate with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the cyclic sulfate ester. The process involves the following steps:

Reaction with Sulfur Trioxide: Dimethyl L-tartrate is reacted with sulfur trioxide in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition.

Reaction with Chlorosulfonic Acid: Alternatively, dimethyl L-tartrate can be reacted with chlorosulfonic acid in the presence of a base such as pyridine. This method also requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of dimethyl L-tartrate cyclic sulfate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption.

化学反应分析

Types of Reactions

Dimethyl L-tartrate cyclic sulfate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyclic sulfate group is highly reactive towards nucleophiles, leading to the formation of substituted products.

Hydrolysis: The compound can be hydrolyzed to yield dimethyl L-tartrate and sulfuric acid.

Reduction: Reduction of the cyclic sulfate can produce the corresponding diol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Hydrolysis: Hydrolysis is performed using aqueous acids or bases at elevated temperatures.

Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted dimethyl L-tartrate derivatives.

Hydrolysis: Dimethyl L-tartrate and sulfuric acid.

Reduction: Dimethyl L-tartrate diol.

科学研究应用

Agricultural Chemistry

Pesticide and Herbicide Development

- The compound shows promise as a potential pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can help protect crops while minimizing environmental impact.

- Case Study: Research indicates that derivatives of dioxathiolane compounds exhibit effective antifungal properties against various plant pathogens. These compounds can be designed to target specific enzymes within the pathogens, thereby reducing crop loss due to disease .

Pharmaceutical Development

Synthesis of Drug Candidates

- This compound is utilized in synthesizing novel drug candidates. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific diseases.

- Example: The compound has been studied for its potential in developing anti-cancer agents by modifying its molecular structure to interact with cancer cell receptors more effectively .

Material Science

Advanced Materials Formulation

- The compound is integrated into the formulation of advanced materials such as polymers and coatings. Its incorporation can enhance the durability and environmental resistance of these materials.

- Data Table: Properties of Polymers Enhanced by Dioxathiolane Compounds

| Property | Standard Polymer | Polymer with Dioxathiolane |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| UV Resistance (%) | 70 | 90 |

| Thermal Stability (°C) | 200 | 250 |

Analytical Chemistry

Reagent in Analytical Techniques

- The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances in complex mixtures.

- Application: It is used in chromatography to improve separation efficiency and sensitivity when analyzing environmental samples for pollutants .

Green Chemistry

Sustainable Practices

- This compound aligns with green chemistry principles by participating in processes that reduce waste and energy consumption compared to traditional methods.

- Case Study: In a comparative study of synthetic pathways for producing similar compounds, those involving dioxathiolane derivatives showed a significant reduction in solvent use and energy requirements .

作用机制

The mechanism of action of dimethyl L-tartrate cyclic sulfate involves its reactivity as an electrophilic compound. The cyclic sulfate group is highly susceptible to nucleophilic attack, leading to the formation of various products. The compound can interact with nucleophiles such as amines, alcohols, and thiols, resulting in the substitution of the sulfate group. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.

相似化合物的比较

Dimethyl L-tartrate cyclic sulfate can be compared with other cyclic sulfate esters and tartrate derivatives:

Dimethyl D-tartrate cyclic sulfate: Similar in structure but derived from D-tartaric acid, leading to different stereochemistry.

Ethyl L-tartrate cyclic sulfate: An ethyl ester variant with slightly different reactivity and solubility properties.

Diethyl sulfate: A simpler sulfate ester used primarily as an alkylating agent.

Uniqueness

Dimethyl L-tartrate cyclic sulfate is unique due to its chiral nature and the presence of both ester and sulfate functional groups. This combination imparts distinct reactivity and makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS Number: 117470-90-3) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈O₈S

- Molar Mass : 240.19 g/mol

- Melting Point : 68-71 °C

- Storage Conditions : Recommended storage at 2-8 °C

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure allows it to participate in redox reactions and potentially serve as a precursor for other biologically active compounds. The dioxathiolane ring contributes to its reactivity and ability to form adducts with nucleophiles.

Antimicrobial Activity

Research has indicated that compounds similar to dimethyl (4R,5R)-1,3,2-dioxathiolane derivatives exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes. For instance:

- Study Findings : In vitro studies demonstrated that derivatives of dioxathiolanes showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or function.

Antioxidant Properties

The compound's ability to act as an antioxidant has been explored in several studies:

- Mechanism : The dioxathiolane structure can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems.

- Research Evidence : In animal models, administration of dioxathiolane derivatives has been associated with reduced markers of oxidative stress and improved overall health metrics.

Potential Anti-Cancer Activity

Emerging studies suggest that dimethyl (4R,5R)-1,3,2-dioxathiolane derivatives may possess anti-cancer properties:

- Cell Line Studies : Various cancer cell lines exposed to this compound exhibited reduced proliferation rates and increased apoptosis. The proposed mechanism includes the induction of oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dioxathiolane derivatives. Results indicated that specific modifications in the structure enhanced their efficacy against resistant bacterial strains.

-

Oxidative Stress Reduction :

- Research conducted on diabetic rats showed that treatment with dimethyl (4R,5R)-1,3,2-dioxathiolane significantly lowered blood glucose levels and reduced oxidative stress markers compared to control groups.

-

Cancer Cell Proliferation :

- A recent investigation into the effects of this compound on breast cancer cells revealed that it inhibited cell growth by inducing apoptosis through a mitochondrial pathway.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

dimethyl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCWPMIVKWDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327765 | |

| Record name | NSC683548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117470-90-3 | |

| Record name | NSC683548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。